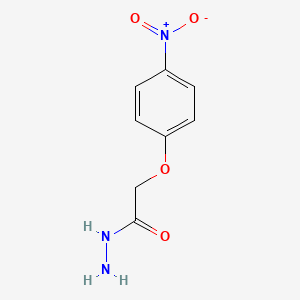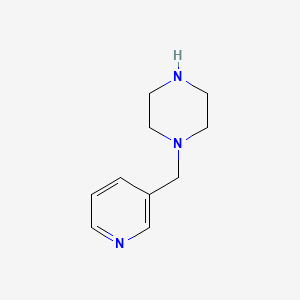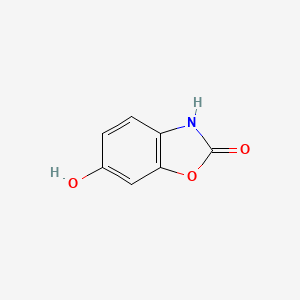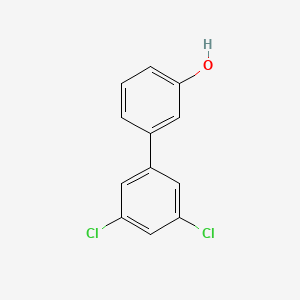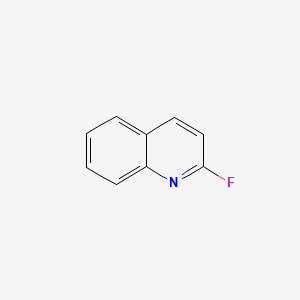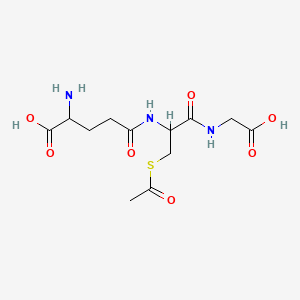
S-Acetylglutathione
Vue d'ensemble
Description
S-Acetylglutathione is an S-acylglutathione in which the S-acyl group is specified as acetyl . It has a role as an anti-HSV-1 agent and an apoptosis inducer . It is an important element of the antioxidant system that protects cells against the effects of oxidative stress .
Synthesis Analysis
An efficient one-step synthesis of S-acetyl-l-glutathione has been developed in a DMF–TFA mixed solvent with CoCl2 as a catalyst . This process not only has the advantages of selective acylation of the glutathione thiol group without involving the free amino but also highlights recycling of the relatively costly solvent TFA, which improves the yield to 91% and quality to 99.7% .Molecular Structure Analysis
The molecular formula of this compound is C12H19N3O7S . The IUPAC name is (2S)-5-[[ (2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid . The InChIKey is FVRWSIPJNWXCEO-YUMQZZPRSA-N .Chemical Reactions Analysis
Glutathione S-transferases play a crucial role in the reaction mechanism of this compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 349.36 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Apoptosis Induction in Cancer Therapy
S-Acetylglutathione (S-acglu) has been studied for its role in inducing apoptosis in malignant cells without significantly influencing normal cells. This property makes it a selective inducer of apoptosis in cancer therapy (Donnerstag et al., 1996).
Role in Brain Disorders
Glutathione (GSH) redox imbalance, involving this compound, is implicated in various brain disorders including autism, schizophrenia, and Alzheimer's disease. Studies suggest that GSH depletion may contribute to the pathology of these conditions, highlighting the potential therapeutic role of this compound in managing such diseases (Gu et al., 2015).
HIV and Viral Infection Treatment
This compound has been investigated for its efficacy against viral infections, such as in an experimental animal model of murine AIDS. It was observed to reduce lymph node and spleen virus content, suggesting its potential in substituting for GSH in treating viral infections (Fraternale et al., 2008).
Enzymatic Activity and Characterization
Studies on S-formylglutathione hydrolase from human liver have shown the enzyme’s ability to hydrolyze this compound, shedding light on the enzymatic pathways involving this compound and its potential biomedical applications (Uotila & Koivusalo, 1974).
Treatment of Glutathione Synthetase Deficiency
This compound has been demonstrated to normalize intracellular glutathione content in fibroblasts from patients with glutathione synthetase deficiency. This suggests its potential application in treating this metabolic disorder (Okun et al., 2004).
Antiviral Properties Against Herpes Simplex Virus
This compound has been shown to have antiviral properties against Herpes Simplex Virus Type 1 (HSV-1) in both in vitro and in vivo models. It was more effective in restoring intracellular GSH levels compared to GSH supplementation, indicating its potential as an adjunctive therapy for HSV-1 infections (Vogel et al., 2003).
Mécanisme D'action
- Role : GSH is involved in various processes, including drug conjugation for excretion, enzyme cofactor activity, protein disulfide bond rearrangement, and reduction of peroxides .
- Methylglyoxal Detoxification : GSH detoxifies methylglyoxal, a toxic by-product of metabolism, through glyoxalase enzymes .
- Absorption and Stability : Acetylation enhances S-Acetylglutathione’s absorption and stability, allowing efficient cellular uptake. Once inside cells, it converts back to GSH, replenishing intracellular GSH levels .
- ADME Properties : this compound’s pharmacokinetics involve absorption, distribution, metabolism, and excretion. However, oral intake may not significantly enhance plasma GSH levels due to gut metabolization .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Orientations Futures
S-Acetylglutathione appears as a promising new lymphoma cell apoptosis inducer with potential clinical value for lymphoma patients . Augmentation of the mitochondrial GSH pool under GSH-deficient conditions may be a valuable tool in treating retinal disorders, such as age-related macular degeneration and optic neuropathies, whose pathologies have been associated with mitochondrial dysfunction .
Analyse Biochimique
Biochemical Properties
S-Acetylglutathione plays a crucial role in biochemical reactions as a precursor to glutathione. It is more stable in plasma and can be taken up directly by cells, where it is converted to glutathione. This conversion is facilitated by enzymes such as glutathione reductase. This compound interacts with various biomolecules, including proteins and enzymes involved in redox reactions. It serves as a cofactor for glutathione peroxidases and glutathione S-transferases, which are essential for detoxifying reactive oxygen species and maintaining cellular redox balance .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It enhances intracellular glutathione levels, which is vital for protecting cells from oxidative stress. In studies involving human foreskin fibroblasts, this compound was shown to restore intracellular glutathione levels more efficiently than glutathione itself. This replenishment helps in maintaining cell viability and function, particularly during oxidative insults . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is taken up by cells and converted to glutathione, which then participates in redox reactions. This compound can directly interact with and neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage. It also serves as a substrate for glutathione-dependent enzymes, facilitating detoxification processes. Furthermore, this compound can modulate gene expression by influencing redox-sensitive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It is more stable than glutathione in plasma, which allows for sustained intracellular levels of glutathione upon administration. Studies have shown that this compound can maintain elevated glutathione levels in cells for extended periods, providing long-term protection against oxidative stress. Additionally, its stability and bioavailability make it a suitable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound was found to dose-dependently restore intracellular glutathione levels and improve cell survival during viral infections. Higher doses of this compound were associated with more significant protective effects, although excessive doses could potentially lead to adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to glutathione. It interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are crucial for maintaining cellular redox balance. This compound also influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up directly by cells and converted to glutathione, which can then be distributed to various cellular compartments. This direct uptake and conversion enhance its bioavailability and effectiveness in replenishing intracellular glutathione levels .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol, where it is converted to glutathione. This localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress. This compound may also be targeted to specific organelles, such as mitochondria, where it can further support cellular antioxidant defenses .
Propriétés
IUPAC Name |
5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3054-47-5 | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)
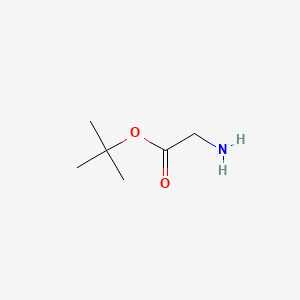
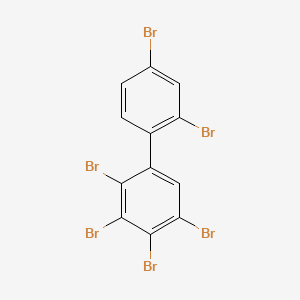

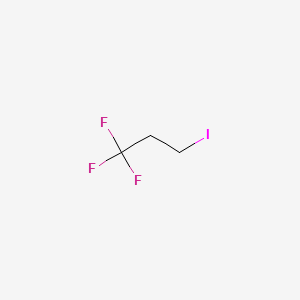
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)
